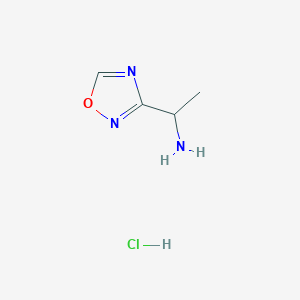
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine
Descripción general
Descripción
“2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 .
Molecular Structure Analysis
The InChI code for “2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is 1S/C8H8F3N.ClH/c9-6-3-5(1-2-12)4-7(10)8(6)11;/h3-4H,1-2,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is a powder at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Catalytic Amination : Research demonstrates the use of related compounds in catalytic amination processes, like the amination of 1-methoxy-2-propanol using nickel-on-silica catalysts, which could be a relevant area for the application of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (Bassili & Baiker, 1990).
Analytical Chemistry
- Chiral Derivatizing Agents : Compounds similar to 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine have been used as chiral derivatizing agents in NMR spectroscopy to discriminate between enantiomeric alcohols and amines (Miyano et al., 1989).
Pharmacological Research
- Selective Receptor Binding : Related compounds have been studied for their selective binding to receptors like the 5-HT1A receptor, suggesting a potential area of research for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in understanding receptor-ligand interactions (Del Bello et al., 2017).
Materials Science
- Organic Synthesis : The compound's related analogs have been used in the synthesis of new materials, such as in the condensation of carboxylic acids with amines and alcohols under neutral conditions, which might imply potential applications for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in material synthesis (Ogawa et al., 1993).
Chemical Engineering
- Ethylene Oligomerization : Similar compounds have been used in ethylene oligomerization studies, indicating a potential application for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in this field as well (Nyamato et al., 2016).
Organic Chemistry
- Heterocyclization Reactions : Compounds with similar structures have been used in heterocyclization reactions of certain ketones with amines, suggesting a possible research path for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in organic synthesis (Aquino et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-1-(3,4,5-trifluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-4-8(13)5-2-6(10)9(12)7(11)3-5/h2-3,8H,4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXXMFALIKKIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C(=C1)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)

![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)





![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
